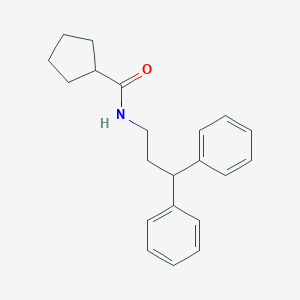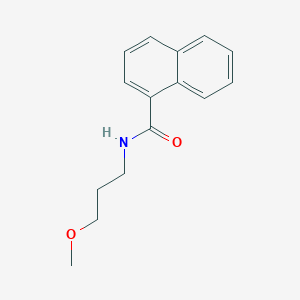![molecular formula C21H24O2 B258786 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol](/img/structure/B258786.png)
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol, also known as DBNDO, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has a unique chemical structure that has led to its investigation for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol is not fully understood, but it is believed to involve the formation of a complex with a metal catalyst, which then participates in the desired reaction. Additionally, the unique structure of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol allows for its use as a chiral auxiliary, which can lead to the formation of enantiomerically pure products.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol, but it has been shown to be non-toxic and non-carcinogenic. Additionally, studies have shown that 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol has low mutagenic potential, making it a potentially useful compound in drug discovery and development.
Advantages and Limitations for Lab Experiments
The unique structure of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol allows for its use in various lab experiments, including as a chiral auxiliary and as a building block for the synthesis of other compounds. However, the synthesis of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol can be challenging and requires specific reagents and conditions, which can limit its use in certain experiments.
Future Directions
Future research on 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol could focus on its potential use in drug discovery and development, as well as its use in various organic synthesis reactions. Additionally, the synthesis of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol could be optimized to make it more accessible for use in lab experiments. Further studies could also explore the potential biochemical and physiological effects of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol.
Conclusion
In conclusion, 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol is a synthetic compound that has been studied for its potential use in various scientific research applications. The synthesis of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol involves the reaction of 1,5-cyclooctadiene with phenylmagnesium bromide, followed by a reaction with hydrogen peroxide and sodium hydroxide. 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research could focus on its potential use in drug discovery and development, as well as its use in various organic synthesis reactions.
Synthesis Methods
The synthesis of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol involves the reaction of 1,5-cyclooctadiene with phenylmagnesium bromide, followed by a reaction with hydrogen peroxide and sodium hydroxide. This results in the formation of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol as a white crystalline solid.
Scientific Research Applications
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol has been studied for its potential use in various scientific research applications, including as a catalyst in organic synthesis reactions, as a chiral auxiliary in asymmetric synthesis, and as a building block for the synthesis of other compounds.
properties
Product Name |
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol |
|---|---|
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2,6-diphenylbicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C21H24O2/c22-20(16-7-3-1-4-8-16)13-11-19-15-18(20)12-14-21(19,23)17-9-5-2-6-10-17/h1-10,18-19,22-23H,11-15H2 |
InChI Key |
BIUHNCRPTSDNMC-UHFFFAOYSA-N |
SMILES |
C1CC(C2CCC(C1C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Canonical SMILES |
C1CC(C2CCC(C1C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)



![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B258727.png)
